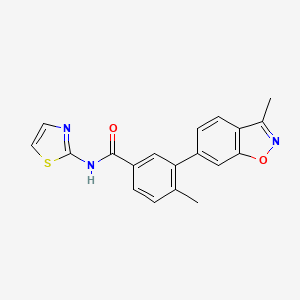
1-(4-acetylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-acetylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-acetylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize cost and efficiency. Additionally, continuous flow reactors might be employed to enhance the scalability and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-acetylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-acetylphenyl)ethanone or 1-(4-formylphenyl)ethanol.
Reduction: 1-(4-hydroxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-acetylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-acetylphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-acetylphenyl)ethanone: Similar structure but lacks the hydroxyl group.
1-(4-hydroxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an acetyl group.
Uniqueness
1-(4-acetylphenyl)ethanol is unique due to the presence of both an acetyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
15519-23-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-[4-(1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3 |
Clé InChI |
NWDDTMPWTLSMBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
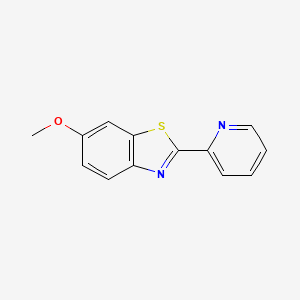
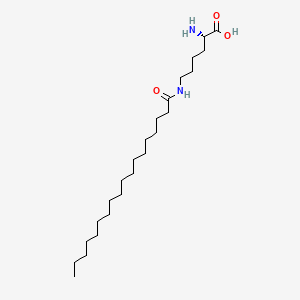
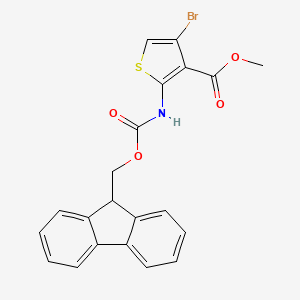

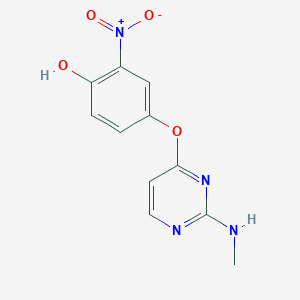
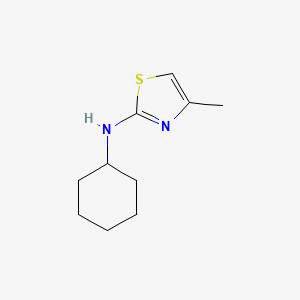
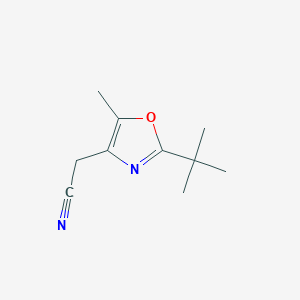
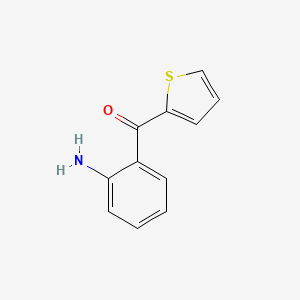



![4-[[(6-chloropyridin-3-yl)methyl]amino]furan-2(5H)-one](/img/structure/B8664320.png)

